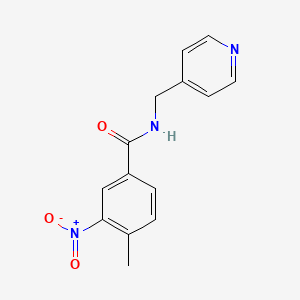![molecular formula C22H13NO2 B5736405 11-phenyl-8H-naphtho[1,2-f]isoindole-8,10(9H)-dione](/img/structure/B5736405.png)
11-phenyl-8H-naphtho[1,2-f]isoindole-8,10(9H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-phenyl-8H-naphtho[1,2-f]isoindole-8,10(9H)-dione, also known as PND, is a heterocyclic compound that has been of interest to researchers due to its potential applications in the field of materials science and organic electronics. This compound is synthesized through various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 11-phenyl-8H-naphtho[1,2-f]isoindole-8,10(9H)-dione is not fully understood, but it is believed to involve the interaction of the compound with the electron transport layer in organic electronic devices. This compound has been shown to have high electron mobility, which makes it a promising candidate for use in these devices.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic in vitro and in vivo studies, which makes it a promising candidate for use in biomedical applications.
実験室実験の利点と制限
One of the main advantages of 11-phenyl-8H-naphtho[1,2-f]isoindole-8,10(9H)-dione is its high electron mobility, which makes it a promising candidate for use in organic electronic devices. However, the synthesis of this compound can be challenging, and the yield of the reaction can be low. Additionally, the purity of the compound can be difficult to achieve, which can limit its use in certain applications.
将来の方向性
There are many potential future directions for the study of 11-phenyl-8H-naphtho[1,2-f]isoindole-8,10(9H)-dione. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the study of this compound in biomedical applications, such as drug delivery and tissue engineering. Additionally, there is potential for the use of this compound in other types of organic electronic devices, such as organic field-effect transistors (OFETs) and sensors.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has potential applications in the field of materials science and organic electronics. The synthesis of this compound can be achieved through various methods, and its mechanism of action has been studied in detail. While there is limited information available on the biochemical and physiological effects of this compound, it has been shown to be non-toxic in vitro and in vivo studies. The advantages and limitations of this compound for lab experiments have been discussed, and there are many potential future directions for the study of this compound.
合成法
The synthesis of 11-phenyl-8H-naphtho[1,2-f]isoindole-8,10(9H)-dione can be achieved through various methods, including the Suzuki-Miyaura cross-coupling reaction, the Sonogashira coupling reaction, and the Stille coupling reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for the synthesis of this compound. This reaction involves the reaction of an arylboronic acid with a halogenated naphthalene derivative in the presence of a palladium catalyst and a base. The Sonogashira coupling reaction involves the reaction of a terminal alkyne with a halogenated naphthalene derivative in the presence of a palladium catalyst and a base. The Stille coupling reaction involves the reaction of an organotin compound with a halogenated naphthalene derivative in the presence of a palladium catalyst and a base.
科学的研究の応用
11-phenyl-8H-naphtho[1,2-f]isoindole-8,10(9H)-dione has potential applications in the field of materials science and organic electronics. It has been studied as a potential organic semiconductor due to its high electron mobility and stability. This compound has also been studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
特性
IUPAC Name |
11-phenylnaphtho[1,2-f]isoindole-8,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO2/c24-21-17-12-15-11-10-13-6-4-5-9-16(13)18(15)19(20(17)22(25)23-21)14-7-2-1-3-8-14/h1-12H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAUCLFEJZBEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC4=C2C(=O)NC4=O)C=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B5736322.png)
![5-[(2,6-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B5736325.png)
![2-[3-(hydroxymethyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5736330.png)
![N-3-pyridinylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5736353.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5736360.png)

![3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5736376.png)

![4-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5736386.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5736393.png)

![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B5736418.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5736434.png)
![N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5736439.png)
